molecular formula C22H20N2O6 B6489528 {[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate CAS No. 899724-97-1

{[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate

Cat. No. B6489528
CAS RN: 899724-97-1
M. Wt: 408.4 g/mol
InChI Key: FHQIMJPQAYPBPV-UHFFFAOYSA-N
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Description

The compound “{[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate” is a complex organic molecule. It contains several functional groups including an ethoxycarbonyl group, a phenyl group, a carbamoyl group, and a carboxylate group. These functional groups suggest that the compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl group suggests aromaticity, while the carbamoyl and carboxylate groups would introduce polarity to the molecule. The exact structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The phenyl group could participate in electrophilic aromatic substitution reactions, while the carbamoyl and carboxylate groups could undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups suggests that it would have some degree of solubility in polar solvents. The aromatic ring could contribute to its UV/Vis absorption spectrum .

Future Directions

The study of complex organic molecules like “{[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate” is a vibrant field of research. Such compounds could have potential applications in areas like medicinal chemistry, materials science, and synthetic biology .

properties

IUPAC Name

[2-(4-ethoxycarbonylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c1-3-29-21(27)15-7-9-16(10-8-15)23-20(26)13-30-22(28)17-12-19(14(2)25)24-11-5-4-6-18(17)24/h4-12H,3,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQIMJPQAYPBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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